molecular formula C29H46O2 B109800 7-Dehydrocholesterol acetate CAS No. 1059-86-5

7-Dehydrocholesterol acetate

Cat. No. B109800
CAS RN: 1059-86-5
M. Wt: 426.7 g/mol
InChI Key: ACGNVBRAISEVDK-RPIQFHTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Dehydrocholesterol acetate is a compound with the molecular formula C29H46O2 . It is a derivative of 7-Dehydrocholesterol, a zoosterol that functions as a cholesterol precursor and is converted to vitamin D3 in the skin . It is also used as an intermediate in the synthesis of Zymostenol, a sterol intermediate in the biosynthesis of cholesterol .


Synthesis Analysis

The synthesis of 7-dehydrocholesterol acetate involves the conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction . The efficiency of this reaction has been improved by the presence of O,N-bis(trimethylsilyl) acetamide in the reaction medium .


Molecular Structure Analysis

The molecular structure of 7-Dehydrocholesterol acetate is characterized by its molecular formula C29H46O2 and a molecular weight of 426.7 g/mol . The IUPAC name of the compound is [(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .


Chemical Reactions Analysis

The chemical reactions involving 7-dehydrocholesterol acetate are primarily related to its role as an intermediate in the synthesis of Zymostenol . The conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction is a key step in this process .

Scientific Research Applications

Vitamin D Photobiology Research

7-Dehydrocholesterol acetate is crucial in the study of vitamin D photobiology . A novel method has been developed to measure 7-dehydrocholesterol (7DHC) concentration in human skin, which is essential for understanding the synthesis of vitamin D following UVB exposure . This research is pivotal for insights into maintaining calcium homeostasis and the roles of vitamin D in musculoskeletal health, immune function, and potential protection against certain cancers and infections .

Steroidal Drug Precursor

In the field of biomedicine , 7-dehydrocholesterol acetate serves as a precursor for several costly steroidal drugs. Its biosynthesis pathway has been reengineered in Saccharomyces cerevisiae to improve the production of 7-DHC, which is then used to create active forms of vitamin D3 for treating bone diseases, enhancing immunity, and reducing cardiovascular disease risk .

Industrial Production Enhancement

The industrial production of 7-DHC has been significantly advanced by optimizing the biosynthesis pathway in yeast. This has led to the highest reported titer of 7-DHC to date, marking a milestone for the industrial production of 7-DHC and the development of steroids for medical applications .

Analytical Chemistry Techniques

Analytical chemistry: benefits from 7-dehydrocholesterol acetate as it is used in developing precise and accurate assays for detecting and quantifying 7DHC in small samples of human skin. This is achieved through advanced liquid chromatography–tandem mass spectrometry (LC–MS/MS) techniques, which are essential for vitamin D research .

Microbial Biotechnology

In microbial biotechnology , the reengineering of 7-DHC biosynthesis in Saccharomyces cerevisiae represents a significant step forward. By modifying the yeast’s metabolic pathways, researchers can produce 7-DHC more efficiently, which is vital for the microbial production of medicinally important agents .

Synthesis Methodologies

The chemistry of natural compounds utilizes 7-dehydrocholesterol acetate in the synthesis of other sterols. For instance, it can be converted into other compounds through reactions like the Bamford-Stevens reaction, showcasing its versatility in synthetic chemistry applications .

Mechanism of Action

Target of Action

7-Dehydrocholesterol acetate (7-DHC) is a sterol that functions as a precursor for several steroidal drugs . It primarily targets the ferroptosis pathway , a form of regulated cell death driven by iron-dependent lipid peroxidation . The key enzymes in the distal cholesterol synthesis pathway regulate the sensitivity to ferroptosis by controlling the levels of 7-DHC .

Mode of Action

7-DHC acts as an endogenous suppressor of ferroptosis . It exerts its action by transferring the peroxidation pathway of phospholipids, thereby protecting cells from phospholipid peroxidation on the plasma and mitochondrial membranes . This action reduces ferroptosis, a form of cell death that is associated with various diseases, including cancer, degenerative diseases, and organ ischemia-reperfusion injury (IRI) .

Biochemical Pathways

7-DHC is a metabolic intermediate in the cholesterol biosynthesis pathway . It is synthesized by the enzyme SC5D (sterol-C5-desaturase) and metabolized by the enzyme DHCR7 (7-dehydrocholesterol reductase) for cholesterol synthesis . As an unsaturated sterol, 7-DHC contains a 5,7-diene in its B-ring, which can act as a potent hydrogen atom donor for fatty acid peroxide free radicals .

Result of Action

The action of 7-DHC results in the protection of cells from ferroptosis . By controlling the levels of 7-DHC, cells can regulate their sensitivity to ferroptosis . This has significant therapeutic implications, as it suggests that controlling the levels of 7-DHC through drugs could be a promising strategy for treating cancer and IRI .

Action Environment

The action of 7-DHC can be influenced by environmental factors. For example, UV irradiation can directly convert 7-DHC to vitamin D3 . This conversion enables humans to manufacture vitamin D3, which is used to prevent and treat rickets and other bone diseases, improve immunity, and reduce the risk of cardiovascular disease . Therefore, the action, efficacy, and stability of 7-DHC can be influenced by factors such as exposure to sunlight.

Safety and Hazards

Handling of 7-Dehydrocholesterol acetate should be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While there is limited information available on the future directions of 7-Dehydrocholesterol acetate research, it is worth noting that the compound’s role as an intermediate in the synthesis of Zymostenol presents potential avenues for further exploration .

properties

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20-,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGNVBRAISEVDK-RPIQFHTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909817
Record name Cholesta-5,7-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Dehydrocholesterol acetate

CAS RN

1059-86-5
Record name 7-Dehydrocholesteryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-5,7-dien-3-ol, acetate, (3-beta)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001059865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-5,7-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesta-5,7-dien-3-β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Dehydrocholesterol acetate
Reactant of Route 2
Reactant of Route 2
7-Dehydrocholesterol acetate
Reactant of Route 3
Reactant of Route 3
7-Dehydrocholesterol acetate
Reactant of Route 4
7-Dehydrocholesterol acetate
Reactant of Route 5
7-Dehydrocholesterol acetate
Reactant of Route 6
7-Dehydrocholesterol acetate

Q & A

Q1: What can you tell us about the reactivity of 7-Dehydrocholesterol acetate based on the provided research?

A1: One of the papers [] investigates the ozonolysis of 7-Dehydrocholesterol acetate peroxide. This reaction involves the cleavage of carbon-carbon double bonds by ozone. While the abstract doesn't detail the specific products or mechanism, it highlights the compound's reactivity towards ozone. This reactivity stems from the presence of double bonds in its structure, a characteristic feature of cholesterol derivatives.

Q2: What are the research papers about?

A2: The research papers focus on the chemical synthesis and reactions of 7-Dehydrocholesterol acetate:

  • The first paper [] details a method for the "Synthesis of 7-dehydrocholesterol acetate." While the abstract doesn't provide specifics about the synthesis route, it implies the successful development of a procedure to obtain this compound.
  • The second paper [] investigates the "Ozonolysis of 7-dehydrocholesterol acetate peroxide." This study likely explores the products and mechanism of the reaction between ozone and a peroxide derivative of 7-Dehydrocholesterol acetate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.